1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trimethoxyphenyl Group: This step might involve the use of a coupling reagent to attach the trimethoxyphenyl group to the oxadiazole ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PIPERIDINE
- 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PIPERIDINE
Uniqueness
The uniqueness of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-15-7-9-18(10-8-15)33(27,28)26-11-5-6-16(14-26)23-24-22(25-32-23)17-12-19(29-2)21(31-4)20(13-17)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOGNVMUAVUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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